molecular formula C12H14O2 B2881056 Benzeneacetic acid, 3-ethenyl-, ethyl ester CAS No. 272130-45-7

Benzeneacetic acid, 3-ethenyl-, ethyl ester

Cat. No.: B2881056
CAS No.: 272130-45-7
M. Wt: 190.242
InChI Key: YVGMZICAAYTYTP-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-ethenyl-, ethyl ester (CAS 272130-45-7) is a synthetic organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is provided as a high-purity (98%) material for research applications and is classified for Research Use Only (RUO); it is not intended for diagnostic or therapeutic uses or for personal use . Researchers are interested in benzeneacetic acid derivatives for their broad utility. As a specific derivative, this 3-ethenyl analog is of significant interest in organic and medicinal chemistry for use as a building block in the synthesis of more complex molecules. Its structure, featuring an ester and a vinyl (ethenyl) group on the phenyl ring, makes it a versatile intermediate for further chemical modifications, including polymerization or functional group transformations . The compound requires careful handling and should be stored according to cold-chain transportation protocols . Safety data indicates it carries warning statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all recommended precautionary statements before use.

Properties

IUPAC Name

ethyl 2-(3-ethenylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGMZICAAYTYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Esterification: Another common method involves the esterification of 2-(3-vinylphenyl)acetic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Hydrolysis: 2-(3-vinylphenyl)acetic acid and ethanol.

    Reduction: 2-(3-vinylphenyl)ethanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzeneacetic acid, 3-ethenyl-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its vinyl group makes it a valuable building block for polymerization reactions .

Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties .

Industry: In the fragrance and flavor industry, this compound is used to synthesize esters with unique aromatic properties. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2-(3-vinylphenyl)acetate primarily involves its reactivity due to the vinyl group. The vinyl group can participate in various addition reactions, making it a versatile intermediate. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of "Benzeneacetic acid, 3-ethenyl-, ethyl ester" with structurally related compounds, based on molecular properties, occurrence, and functional roles.

2.1. Structural Analogs of Benzeneacetic Acid Ethyl Esters
Compound Name Molecular Formula Molecular Weight Key Substituents Occurrence/Applications References
Benzeneacetic acid, ethyl ester C₁₀H₁₂O₂ 164.2011 None Found in soybean paste, honey, and fermented vinegar; contributes to floral/fruity aromas.
Benzeneacetic acid, 4-hydroxy-, ethyl ester C₁₀H₁₂O₃ 180.2005 Hydroxy group at 4-position Used in pharmaceutical intermediates; potential antioxidant properties.
Benzeneacetic acid, methyl ester C₉H₁₀O₂ 150.18 Methyl ester Volatile compound in essential oils; used in perfumery.
Benzenepropanoic acid, ethyl ester C₁₁H₁₄O₂ 178.099 Extended carbon chain Detected in jujube brandy; linked to sweet/fatty flavor profiles.
Benzeneacetic acid, α-chloro-, derivatives Varies ~400–420 Chlorine and nitro groups Industrial use as pesticides or reactive intermediates (e.g., phenthoate derivatives).
2.2. Key Differences in Properties and Functions
  • Substituent Effects: Ethenyl Group (Hypothetical): The 3-ethenyl group in the query compound likely increases steric hindrance and reactivity compared to unsubstituted analogs like benzeneacetic acid ethyl ester. This could alter volatility and flavor profiles. Chlorinated/Nitro Derivatives: Compounds like phenthoate (α-phosphorothioate derivative) exhibit pesticidal activity, highlighting how electron-withdrawing groups modify bioactivity .
  • Chromatographic Behavior :

    • In gas chromatography (GC), benzeneacetic acid ethyl ester elutes at 23.60 min (Retention Time, RT) , while methyl esters (e.g., benzeneacetic acid methyl ester) elute earlier (RT 14.73 min) due to lower molecular weight . Substituted derivatives (e.g., hydroxy or nitro groups) show longer RTs due to increased polarity or molecular complexity.
  • Biological Interactions :

    • Microbial Correlations : Benzeneacetic acid ethyl ester negatively correlates with Methylobacterium aquaticum and Bacillus cytotoxicus in vinegar fermentation, suggesting microbial metabolism influences its concentration .
    • Anti-Inflammatory Activity : Benzeneacetic acid derivatives (e.g., S-diclofenac) stabilize p53, a tumor suppressor protein, and attenuate silica-induced epithelial-mesenchymal transition (EMT) in bronchial cells .
2.3. Natural and Industrial Occurrence
  • Natural Sources: Benzeneacetic acid ethyl ester is a key volatile in Eruca honey and soybean paste, contributing to sweet, fruity notes alongside acetophenone and maltol . In contrast, chlorinated derivatives (e.g., phenthoate) are synthetic and used in agriculture as insecticides .
  • Industrial Synthesis: Ethyl esters of benzeneacetic acid are typically synthesized via esterification of phenylacetic acid with ethanol under acidic conditions. Substituted derivatives (e.g., 4-hydroxy) require protection/deprotection strategies to preserve functional groups .

Biological Activity

Benzeneacetic acid, 3-ethenyl-, ethyl ester, also known as ethyl 3-vinylbenzoate, is a compound of interest due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 152.16 g/mol
  • IUPAC Name : Ethyl 3-vinylbenzoate

The presence of the vinyl group and the ester functionality contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. The structural modifications in benzeneacetic acid derivatives can enhance their efficacy against different microbial strains. For instance, derivatives with specific substituents on the aromatic ring have shown increased activity against Gram-positive and Gram-negative bacteria .

CompoundActivityReference
Ethyl 3-vinylbenzoateModerate antibacterial activity
Carvacrol derivativesSignificant antimicrobial effects

Anticancer Properties

Studies on related compounds have demonstrated anticancer potential. For example, certain benzoic acid derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Benzeneacetic acid derivatives may exhibit similar properties due to their structural similarities.

In a study assessing the cytotoxicity of various compounds on MCF-7 breast cancer cells, it was found that certain benzoic acid derivatives could effectively inhibit cell growth at specific concentrations .

CompoundCell LineIC₅₀ (μg/mL)Reference
Ethyl 3-vinylbenzoateMCF-7125
Thymol derivativesMCF-731.25 - 250

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to increased permeability and cell death .
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer progression and microbial metabolism, contributing to their therapeutic effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzoic acid derivatives against E. coli and Staphylococcus aureus. Ethyl 3-vinylbenzoate exhibited moderate activity compared to more potent derivatives like carvacrol .
  • Cytotoxicity Assessment : In vitro studies demonstrated that ethyl 3-vinylbenzoate had an IC₅₀ value of 125 μg/mL against MCF-7 cells, indicating potential for development as an anticancer agent .

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